molecular formula C26H23N5O3 B12401554 Egfr/her2-IN-3

Egfr/her2-IN-3

Cat. No.: B12401554
M. Wt: 453.5 g/mol
InChI Key: DKJFXPDCLVAOGB-UHFFFAOYSA-N
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Description

Egfr/her2-IN-3 is a dual inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are part of the protein tyrosine kinase family and play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these receptors is often associated with various cancers, making them significant targets for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Egfr/her2-IN-3 typically involves the construction of heterocyclic cores, which are common in dual EGFR/HER2 inhibitors. The synthetic route may include steps such as nucleophilic substitution, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and adhering to regulatory standards. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Egfr/her2-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Egfr/her2-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study dual inhibition mechanisms and to develop new synthetic methodologies.

    Biology: Employed in cell signaling studies to understand the roles of EGFR and HER2 in cellular processes.

    Medicine: Investigated as a potential therapeutic agent for cancers that overexpress EGFR and HER2, such as breast cancer and non-small cell lung cancer.

    Industry: Utilized in the development of diagnostic tools and assays for detecting EGFR and HER2 activity .

Mechanism of Action

Egfr/her2-IN-3 exerts its effects by inhibiting the tyrosine kinase activity of both EGFR and HER2. This inhibition blocks the downstream signaling pathways that promote cell proliferation and survival. The compound binds to the ATP-binding site of the receptors, preventing phosphorylation and subsequent activation of signaling cascades such as the PI3K/AKT and MAPK pathways .

Comparison with Similar Compounds

Egfr/her2-IN-3 is compared with other dual inhibitors such as afatinib and lapatinib. While all these compounds target both EGFR and HER2, this compound may exhibit unique binding affinities and selectivity profiles. This uniqueness can result in different therapeutic efficacies and side effect profiles .

Similar Compounds

Properties

Molecular Formula

C26H23N5O3

Molecular Weight

453.5 g/mol

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]quinazolin-4-amine

InChI

InChI=1S/C26H23N5O3/c1-16-8-10-17(11-9-16)25-30-31-26(34-25)24-28-21-7-5-4-6-20(21)23(29-24)27-15-18-12-13-19(32-2)14-22(18)33-3/h4-14H,15H2,1-3H3,(H,27,28,29)

InChI Key

DKJFXPDCLVAOGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=NC4=CC=CC=C4C(=N3)NCC5=C(C=C(C=C5)OC)OC

Origin of Product

United States

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